4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This compound features a methoxy group and two methyl groups on the benzene ring, along with a pyridin-2-ylmethyl substituent. Sulfonamides are widely recognized for their biological activity, particularly as antibiotics and in various therapeutic applications.
The compound can be classified under organic compounds, specifically as an aromatic sulfonamide derivative. Its structural components include:
The synthesis of 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves several key steps:
Technical details regarding specific reagents, conditions (temperature, solvent), and yields are crucial for reproducibility in synthesis but are not detailed in the available literature.
The molecular structure of 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can be represented as follows:
Key structural data include:
4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide may participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions (catalysts, solvents) and expected yields would enhance understanding but are not extensively documented in existing literature.
The mechanism of action for 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is primarily linked to its interaction with biological targets such as enzymes. Sulfonamides generally inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects by preventing bacterial growth.
Data regarding melting point, boiling point, and spectral characteristics (NMR, IR spectra) would provide deeper insights into its physical and chemical behavior but are not extensively detailed in available sources.
4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has potential applications in various scientific fields:
The benzenesulfonamide scaffold provides a multifunctional platform that supports diverse molecular interactions critical for biological activity. The sulfonamide group acts as a hydrogen-bonding anchor, capable of donating and accepting hydrogen bonds through its nitrogen and oxygen atoms, facilitating strong interactions with enzyme active sites. This feature is exemplified in the binding of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives to platelet-type 12-(S)-lipoxygenase (12-LOX), where the sulfonamide nitrogen forms critical hydrogen bonds with catalytic residues, achieving nanomolar inhibitory potency [8]. Additionally, the planar aromatic ring enables π-π stacking interactions with tyrosine or phenylalanine residues, while its substitution pattern dictates electronic distribution and steric complementarity within target binding pockets.
Table 1: Key Molecular Features of Benzenesulfonamide Scaffolds and Their Functional Roles
Molecular Feature | Chemical Properties | Biological Significance |
---|---|---|
Sulfonamide Group (-SO₂NH-) | Hydrogen bond donor/acceptor; Polar; Planar conformation | Forms critical hydrogen bonds with target enzymes; Enhances water solubility |
Aromatic Ring | Hydrophobic; π-electron system | Engages in π-π stacking; Provides scaffold for substitutions |
Para-Substitution Position | Electron-withdrawing/donating effects | Modulates electron density of sulfonamide; Influences binding affinity |
Ortho/Meta Substitutions | Steric hindrance effects | Fine-tunes target specificity; Prevents metabolic degradation |
The structural versatility of the benzenesulfonamide core enables its integration into complex pharmacophores targeting specific biological pathways. In glioblastoma multiforme (GBM) treatment, derivatives like AL106 (4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exploit this scaffold to inhibit tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase overexpressed in GBM. Molecular docking reveals that AL106 forms stabilizing hydrophobic interactions with Tyr359, Ser371, and Ile374 residues of TrkA, along with charged interactions with Gln369. This precise binding, facilitated by the benzenesulfonamide core, yields an IC₅₀ of 58.6 µM against U87 GBM cells with reduced toxicity in non-cancerous cells compared to cisplatin [3]. The scaffold's compatibility with hydrazone linkages and heterocyclic appendages further demonstrates its adaptability in structure-based drug design against challenging therapeutic targets [3] [8].
The strategic incorporation of methoxy (-OCH₃) and pyridinylmethyl substituents significantly enhances the pharmacological profile of benzenesulfonamide derivatives. The methoxy group, particularly at the para-position of the benzene ring, functions as a versatile electronic modulator through its electron-donating resonance effect (+R). This modification increases electron density on the aromatic system, enhancing π-π stacking capabilities with hydrophobic enzyme pockets while maintaining favorable lipophilic balance for membrane permeability. In calcium/calmodulin-dependent kinase II (CaMKII) inhibitors, the methoxy group in N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (compound 9) contributes to an impressive IC₅₀ of 0.79 µM, demonstrating potent antiviral activity against dengue and Zika viruses in neuronal cells [4].
The pyridin-2-ylmethyl moiety attached to the sulfonamide nitrogen introduces complementary pharmacophoric elements critical for bioactivity. This heterocyclic system provides a secondary binding site through its nitrogen atom, capable of forming hydrogen bonds or coordinate covalent bonds with metal ions in enzyme active sites. The spatial orientation of the pyridine nitrogen, positioned ortho to the methylene linker, creates a defined pharmacophoric geometry that enhances target complementarity. In the specific compound 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS: 701288-77-9), the molecular weight of 306.38 g/mol and SMILES string "O=S(C1=CC=C(OC)C(C)=C1C)(NCC2=NC=CC=C2)=O" reflect a balanced molecular architecture. The methyl substituents at the 2- and 3-positions of the benzenesulfonamide ring provide steric protection against metabolic degradation while optimizing hydrophobic interactions within target binding clefts [2] [6].
Table 2: Bioactivity Contributions of Key Substituents in 4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Substituent | Position | Electronic Effect | Biological Function |
---|---|---|---|
Methoxy (-OCH₃) | Para (C4) | Electron-donating (+R) | Enhances π-π stacking; Modulates electron density; Improves membrane permeability |
Methyl (-CH₃) | Ortho (C2) and Meta (C3) | Steric/Electron-donating (+I) | Provides metabolic stability; Engages in hydrophobic interactions |
Pyridin-2-ylmethyl | Sulfonamide Nitrogen | Hydrogen bond acceptor | Forms targeted hydrogen bonds; Creates optimal geometry for kinase binding |
Sulfonamide (-SO₂NH-) | Core linker | Hydrogen bond donor/acceptor | Anchors compound to enzyme active sites; Enables scaffold diversification |
The synergistic combination of these substituents creates a multifunctional inhibitor capable of addressing complex disease mechanisms. The methoxy group's electron-donating properties work in concert with the hydrogen-bond accepting pyridine nitrogen to engage polar residues in kinase active sites. Simultaneously, the ortho-methyl groups prevent free rotation around the sulfonamide bond, locking the molecule into a bioactive conformation that optimizes binding interactions. This precise molecular engineering transforms the benzenesulfonamide scaffold into a potent therapeutic agent with enhanced selectivity profiles against challenging targets including kinases and viral enzymes [2] [4] [6].
The therapeutic evolution of sulfonamide-based kinase inhibitors represents a paradigm shift from broad-spectrum cytotoxic agents to precision-targeted therapeutics. Early sulfonamides like sulfanilamide (1930s) established the antimicrobial potential of the scaffold but lacked kinase inhibition capabilities. The 1990s witnessed the emergence of first-generation kinase inhibitors featuring benzenesulfonamide motifs, primarily targeting carbonic anhydrases and tyrosine kinases. A significant breakthrough arrived with the discovery of hydrazone-functionalized benzenesulfonamides in the early 2000s, which demonstrated potent inhibition of receptor tyrosine kinases (RTKs) including tropomyosin receptor kinases (Trk) [3].
Modern benzenesulfonamide kinase inhibitors exemplify sophisticated structure-based drug design principles. The development of AL106 and AL107 (4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) showcases this advancement, where docking simulations revealed binding energies of -10.93 and -11.26 Kcal/mol, respectively, with TrkA—significantly stronger than earlier inhibitors [3]. This computational approach enabled rational optimization of interactions with key residues (Tyr359, Ser371, Ile374, Gln369) in the ATP-binding domain, translating to improved cellular efficacy against glioblastoma. Simultaneously, the scaffold demonstrated remarkable kinase polypharmacology; derivatives like N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide (CAS: 1396874-01-3) achieved dual inhibition of p38 MAPK (IC₅₀ = 127 nM) and JAK2 (IC₅₀ = 342 nM) through complementary binding modes—competitive ATP inhibition versus allosteric modulation [6].
Table 3: Key Milestones in Sulfonamide-Based Kinase Inhibitor Development
Time Period | Development Phase | Representative Compounds | Mechanistic Insights |
---|---|---|---|
1930s-1960s | Antimicrobial Era | Sulfanilamide, Sulfathiazole | Dihydropteroate synthase inhibition; No kinase activity |
1990s | Carbonic Anhydrase Targeting | Acetazolamide, Methazolamide | Zinc-chelating sulfonamides; Low kinase affinity |
Early 2000s | Tyrosine Kinase Focus | N-((5-bromo-8-hydroxyquinolin-7-yl)(thiophen-2-yl)methyl)acetamide (ML127) | Moderate Trk inhibition (µM range); Limited selectivity |
2010s | Kinase Polypharmacology | AL106, AL107, N-(2-(dimethylamino)pyrimidin-5-yl) derivatives | Nanomolar TrkA/p38/JAK2 inhibition; Enhanced selectivity profiles |
2020s | Optimized Inhibitors | 4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | Balanced kinase selectivity; Improved drug-like properties |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7